molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9

[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol

Cat. No. B1526799
M. Wt: 232.32 g/mol
InChI Key: VTVKFBKHUWPXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is represented by the InChI code 1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 .


Physical And Chemical Properties Analysis

“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of piperazinyl methanones have shown significant antibacterial and antifungal activities, suggesting the potential utility of these compounds in developing new antimicrobial agents. The structure-activity relationship and molecular docking studies indicate their interaction with bacterial and fungal proteins (Mandala et al., 2013).

Antitubercular Agents

Another study highlights the synthesis of N-heterocyclic phenylpiperazin-1-yl methanones derived from phenoxazine and phenothiazine, exhibiting potent inhibition of tubulin polymerization and antiproliferative properties against cancer cell lines. These findings indicate a promising direction for developing new antitubercular and anticancer agents, leveraging the structural motifs present in compounds like "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol" (Prinz et al., 2017).

Enzyme Inhibitors

Research into the development of enzyme inhibitors has also explored compounds with similarities to "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol." For example, a study on benzotriazol-1-yl carboxamide scaffold-based compounds for inhibiting endocannabinoid hydrolases FAAH and MAGL highlighted the therapeutic potential of these molecules in modulating endocannabinoid signaling pathways (Morera et al., 2012).

Central Nervous System Receptors

Additionally, compounds synthesized from the proteinogenic amino acid serine, resembling the structure of "[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol," have been investigated for their affinity towards central nervous system receptors, indicating potential applications in neurological disorder treatments (Beduerftig et al., 2001).

Safety And Hazards

The safety information for “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the use of “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” are not clear from the current data. As it is intended for research use only , it may be used in the development of new chemical reactions or as an intermediate in the synthesis of other compounds.

properties

IUPAC Name

[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVKFBKHUWPXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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